molecular formula C11H22OSi B13867967 5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol

Cat. No.: B13867967
M. Wt: 198.38 g/mol
InChI Key: NELDAYFLTVDMCW-UHFFFAOYSA-N
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Description

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol is a valuable bifunctional reagent featuring a terminal alkyne and a tert-butyldimethylsilyl (TBDMS) ether-protected primary alcohol. The TBDMS protecting group, introduced by E.J. Corey, is renowned for its exceptional stability, being approximately 10,000 times more stable to hydrolysis than trimethylsilyl ethers . This compound is designed for research applications where selective reactions are crucial; the TBDMS-protected alcohol is stable to a wide range of conditions, including aqueous bases and various nucleophiles, but can be cleanly deprotected using acids or fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) . As a building block in synthetic chemistry, its primary value lies in its dual functionality. The terminal alkyne can participate in metal-catalyzed coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles . Simultaneously, the protected alcohol stability allows for manipulations elsewhere in the molecule before the alcohol is unveiled in a final step. This makes it a key intermediate for constructing complex molecules, including pharmaceuticals, materials, and ligands. The compound should be stored in a cool, dry place, typically between 2-8°C. This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or household chemical. It is strictly for professional use in a research setting and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]pent-4-yn-1-ol

InChI

InChI=1S/C11H22OSi/c1-11(2,3)13(4,5)10-8-6-7-9-12/h12H,6-7,9H2,1-5H3

InChI Key

NELDAYFLTVDMCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CCCCO

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

This strategy ensures selective functional group manipulation, where the hydroxyl group is protected to prevent unwanted side reactions during subsequent transformations.

Detailed Synthetic Procedure

Starting Material Preparation

The common starting material is 4-pentyn-1-ol , which contains the terminal alkyne and free hydroxyl group necessary for further modification.

Protection of Hydroxyl Group with TBDMSCl

The hydroxyl group is protected by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is typically conducted in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly below.

Typical reaction conditions:

Reagents Solvent Temperature Time Yield (%) Notes
4-pentyn-1-ol Dry THF or CH2Cl2 0 °C to RT 4-12 hours 60-90 Base: Imidazole or triethylamine
TBDMSCl Stoichiometric or slight excess

Reaction mechanism: The base deprotonates the hydroxyl group, allowing nucleophilic attack on the silicon center of TBDMSCl, forming the silyl ether and releasing chloride ion.

Alternative Silylation via Lithiation

Another method involves deprotonation of the alkyne proton with n-butyllithium at low temperature (-78 °C), followed by addition of TBDMSCl to install the silyl protecting group on the alkyne carbon or hydroxyl oxygen, depending on conditions.

  • This method is useful when selective silylation of the alkyne or hydroxyl is desired.
  • After reaction, quenching with aqueous acid and extraction yields the silylated product.

Representative Experimental Procedure

From the literature:

  • To a solution of 4-pentyn-1-ol (2.21 mL, 23.8 mmol) in dry THF under argon at -78 °C, n-butyllithium (2.1 equiv) was added dropwise.
  • The mixture was stirred for 1 hour at -78 °C.
  • Then, freshly distilled tert-butyldimethylsilyl chloride (2 equiv) was added dropwise.
  • Stirring continued for 1 hour at the same temperature.
  • The reaction was quenched with 6 M HCl, extracted with ethyl acetate, washed, dried, and concentrated.
  • The crude product, This compound , was obtained in quantitative yield and used without further purification.

Data Tables and Characterization

NMR Data for this compound

NMR Type Chemical Shifts (δ, ppm) Assignments
^1H NMR (CDCl3) 3.6 (t, 2H, CH2-O), 2.5 (t, 2H, CH2-C≡C), 1.6 (m, 2H), 0.9 (s, 9H, C(CH3)3), 0.1 (s, 6H, Si-CH3) Hydroxyl methylene, alkyne methylene, tert-butyl, methyls on silicon
^13C NMR (CDCl3) ~83.5 (alkyne C), 62.1 (CH2-O), 31.4, 27.0 (tert-butyl carbons), -4.3 (Si-CH3) Alkyne carbons, oxygenated carbons, silyl methyls

Reaction Yields and Conditions Summary

Step Conditions Yield (%) Reference
TBDMS protection of 4-pentyn-1-ol TBDMSCl, imidazole, CH2Cl2, RT, 12 h 60-90
Lithiation then silylation n-BuLi, -78 °C, TBDMSCl, THF Quantitative

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Direct silylation with TBDMSCl and base Simple, mild conditions, scalable Possible incomplete reaction or side reactions
Lithiation followed by silylation High selectivity, quantitative yields Requires low temperature, handling of pyrophoric reagents (n-BuLi)

Industrial Relevance

  • The TBDMS protection strategy is widely used industrially for protecting hydroxyl groups due to the stability of the TBDMS ether under various conditions.
  • Continuous flow and automated reactors can enhance reproducibility and yield in scale-up.

Chemical Reactions Analysis

Types of Reactions

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality by preventing unwanted reactions. This protection is achieved through the formation of a strong Si-O bond, which is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by fluoride ions .

Comparison with Similar Compounds

5-(Benzyldimethylsilyl)pent-4-yn-1-ol (Compound 11)

Key Differences :

  • Silyl Group : Replaces tert-butyl with a benzyl-dimethylsilyl (BDMS) group.
  • Synthesis : Prepared via a stepwise approach (THP protection → silylation → deprotection), achieving quantitative yield compared to 31% for the TBDMS analogue .
  • Reactivity : The BDMS group is less sterically bulky, enhancing reaction efficiency in one-pot processes (e.g., Swern oxidation and Horner–Wadsworth–Emmons reactions) .
Property 5-(TBDMS)pent-4-yn-1-ol 5-(BDMS)pent-4-yn-1-ol
Yield 31% Quantitative
Steric Bulk High (tert-butyl) Moderate (benzyl)
Stability in Couplings Robust Comparable

5-(Perylen-3-yl)pent-4-yn-1-ol

Key Differences :

  • Substituent : Replaces TBDMS with a perylene moiety (aromatic hydrocarbon).
  • Synthesis: Prepared via Sonogashira coupling using 3-bromoperylene, Pd(PPh₃)₄, and CuI, targeting applications in organic electronics .
  • Applications : Likely used in optoelectronic materials due to perylene’s fluorescent properties, unlike the synthetic utility of silyl-protected alkynes .

(E)-5-Trimethylsilyl-2-penten-4-yn-1-ol (CAS 97514-97-1)

Key Differences :

  • Silyl Group : Trimethylsilyl (TMS) instead of TBDMS.
  • Structure: Contains an α,β-unsaturated alkyne (enynol) with a TMS group at C4.
  • Reactivity : The smaller TMS group may increase susceptibility to desilylation under acidic/basic conditions compared to TBDMS .
Property 5-(TBDMS)pent-4-yn-1-ol (E)-5-TMS-penten-4-yn-1-ol
Silyl Group Stability High Moderate
Steric Bulk High Low

4-([tert-Butyl(dimethyl)silyl]oxy)-1-penten-3-one (CAS 144193-95-3)

Key Differences :

  • Functional Group : Silyl ether at C4 with a ketone at C3.
  • Reactivity: The ketone introduces electrophilic character, enabling nucleophilic additions, unlike the alcohol-terminated TBDMS-pentynol .

Data Tables

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, CDCl₃) ¹³C NMR (δ, CDCl₃)
5-(TBDMS)pent-4-yn-1-ol 0.06 (s, Si(CH₃)₂), 0.90 (s, SiC(CH₃)₃) −4.5 (Si(CH₃)₂), 83.3 (alkynyl C)
(E)-5-TMS-penten-4-yn-1-ol Not provided Not provided

Biological Activity

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, including its antibacterial and antitumor effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound contains a terminal alkyne functional group, which is known to enhance biological activity through various mechanisms. The presence of the tert-butyldimethylsilyl (TBDMS) group is crucial for the compound's stability and reactivity in biological systems.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus (MRSA)29
Enterococcus faecalis (VRE)25
Escherichia coli20
Pseudomonas aeruginosa18

Antitumor Activity

In addition to its antibacterial effects, this compound has demonstrated antitumor activity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation in leukemia and solid tumors such as colon cancer and melanoma.

Case Study: Antitumor Effects

A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, with IC50 values ranging from 8 to 15 μM across different cell lines .

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
P338 Leukemia8
B16 Melanoma12
Colon Cancer15

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruption of essential cellular processes. The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling proteins involved in cell survival.

Q & A

Basic: What are the common synthetic routes for 5-[tert-butyl(dimethyl)silyl]pent-4-yn-1-ol?

Methodological Answer:
The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) group to a propargyl alcohol precursor. A practical route includes:

  • Step 1: Protection of the hydroxyl group using TBDMS chloride under basic conditions (e.g., imidazole in DMF) .
  • Step 2: Alkynylation via Sonogashira coupling or alkyne functionalization, using catalysts like Pd(PPh₃)₂Cl₂ and CuI .
  • Optimization: Reaction yields depend on solvent choice (e.g., THF or DMF), temperature control (0–25°C), and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons adjacent to the silyl group (δ 0.1–0.3 ppm for Si(CH₃)₂) and the propargyl alcohol (δ 1.5–2.0 ppm for CH₂) .
    • ¹³C NMR confirms the alkyne carbon (δ 70–80 ppm) and silyl group (δ 18–25 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (calcd. for C₁₁H₂₂OSi: 198.14 g/mol) .
  • HPLC: Used to assess purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: What challenges arise in regioselective TBDMS protection of propargyl alcohols?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Hindrance: Bulky bases (e.g., 2,6-lutidine) favor protection at less hindered hydroxyl groups .
  • Catalytic Systems: Pd/Cu-mediated reactions may require chelating ligands to direct silylation to the desired position .
  • Contradictions: Conflicting reports exist on optimal bases (imidazole vs. triethylamine), necessitating reaction screening for specific substrates .

Advanced: How does the TBDMS group influence reactivity in cross-coupling reactions?

Methodological Answer:
The TBDMS group:

  • Stabilizes Alkynes: Enhances stability during Sonogashira or Huisgen cycloaddition reactions by preventing undesired side reactions (e.g., alkyne oligomerization) .
  • Steric Effects: Limits access to the alkyne in sterically demanding reactions (e.g., Diels-Alder), requiring deprotection with tetra-n-butylammonium fluoride (TBAF) .
  • Case Study: In click chemistry, the TBDMS group reduces copper catalyst poisoning, improving azide-alkyne cycloaddition yields .

Basic: What are the stability considerations for this compound under varying conditions?

Methodological Answer:

  • Acidic Conditions: TBDMS ethers hydrolyze rapidly in HCl/MeOH (1:1 v/v), requiring neutral pH for storage .
  • Thermal Stability: Decomposition occurs >150°C, releasing volatile tert-butyl fragments (GC-MS monitoring recommended) .
  • Light Sensitivity: Store in amber vials under N₂ at –20°C to prevent alkyne oxidation .

Advanced: How can contradictory data on catalytic efficiency be resolved in alkyne functionalization?

Methodological Answer:

  • Systematic Screening: Test Pd/Cu, Ni, or Au catalysts under identical conditions (solvent, temperature) .
  • Kinetic Studies: Use in situ IR or Raman spectroscopy to track reaction progress and identify intermediates .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict transition states and identify rate-limiting steps .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (silyl ethers can cause eye/skin irritation) .
  • Ventilation: Use fume hoods due to volatile tert-butyl byproducts .
  • Spill Management: Absorb with vermiculite and neutralize with sodium bicarbonate .

Advanced: What strategies mitigate side reactions during TBDMS deprotection?

Methodological Answer:

  • Selective Deprotection: Use TBAF in THF at 0°C to avoid over-fluorination of the silyl group .
  • Quenching: Add water immediately post-reaction to hydrolyze excess fluoride ions .
  • Alternative Reagents: HF-pyridine in acetonitrile provides milder deprotection for acid-sensitive substrates .

Basic: How is this compound used in protecting group strategies for complex molecule synthesis?

Methodological Answer:

  • Stepwise Synthesis: The TBDMS group protects hydroxyls during multi-step syntheses (e.g., nucleoside analogs), enabling selective functionalization .
  • Case Study: In prostaglandin synthesis, TBDMS-protected intermediates prevent undesired cyclization .

Advanced: What analytical methods resolve ambiguities in alkyne-silyl interactions?

Methodological Answer:

  • X-ray Crystallography: Determines spatial arrangement of the silyl group relative to the alkyne .
  • Vibrational Spectroscopy: FT-IR identifies alkyne stretches (~2100 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) .
  • Dynamic NMR: Detects conformational changes in the silyl-alkyne moiety at low temperatures .

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